3-Ethyl-6-methyl-5-phenylpyrazin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-6-methyl-5-phenylpyrazin-2-ol is a heterocyclic compound that belongs to the pyrazine family. Pyrazines are known for their diverse biological activities and are often used as building blocks in the synthesis of more complex molecules. This compound is characterized by its unique structure, which includes an ethyl group at the third position, a methyl group at the sixth position, and a phenyl group at the fifth position, along with a hydroxyl group at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,3-diaminopyridine with ethyl acetoacetate in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems also reduces the risk of human error and improves the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a dihydropyrazine derivative.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require a Lewis acid catalyst, such as aluminum chloride.
Major Products:
Oxidation: Formation of 3-ethyl-6-methyl-5-phenylpyrazin-2-one.
Reduction: Formation of 3-ethyl-6-methyl-5-phenyl-1,2-dihydropyrazine.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
3-Ethyl-6-methyl-5-phenylpyrazin-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol involves its interaction with specific molecular targets. The hydroxyl group at the second position allows for hydrogen bonding with biological molecules, which can influence enzyme activity and receptor binding. The compound’s structure also allows it to interact with nucleic acids, potentially affecting gene expression and protein synthesis.
Comparison with Similar Compounds
3-Methyl-5-phenylpyrazin-2-ol: Lacks the ethyl group at the third position.
6-Methyl-5-phenylpyrazin-2-ol: Lacks the ethyl group at the third position and the methyl group at the sixth position.
3-Ethyl-5-phenylpyrazin-2-ol: Lacks the methyl group at the sixth position.
Uniqueness: 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol is unique due to the presence of both the ethyl and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents provides a distinct steric and electronic environment, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H14N2O |
---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
3-ethyl-6-methyl-5-phenyl-1H-pyrazin-2-one |
InChI |
InChI=1S/C13H14N2O/c1-3-11-13(16)14-9(2)12(15-11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,14,16) |
InChI Key |
NMOQXWUVAQYRLP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(NC1=O)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.